N-(3,5-dibromo-4-ethoxybenzyl)tryptophan
Description
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan is a synthetic tryptophan derivative characterized by a substituted benzyl group at the indole nitrogen. The benzyl moiety features 3,5-dibromo and 4-ethoxy substituents, which confer distinct electronic and steric properties. Tryptophan derivatives are often explored for their biological activity, particularly in neurotransmitter modulation, enzyme inhibition, and receptor binding.
Properties
Molecular Formula |
C20H20Br2N2O3 |
|---|---|
Molecular Weight |
496.2 g/mol |
IUPAC Name |
2-[(3,5-dibromo-4-ethoxyphenyl)methylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H20Br2N2O3/c1-2-27-19-15(21)7-12(8-16(19)22)10-23-18(20(25)26)9-13-11-24-17-6-4-3-5-14(13)17/h3-8,11,18,23-24H,2,9-10H2,1H3,(H,25,26) |
InChI Key |
LZQLMLRORYIXIQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Br)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Benzyl-Tryptophan Derivatives
Halogenation is a common strategy to optimize drug-like properties. Below is a comparative analysis of key analogs:
Key Observations :
- Ethoxy vs. Methylamino: The 4-ethoxy group in the target compound likely increases metabolic stability relative to BD 1047’s dimethylamino group, which is prone to oxidative metabolism.
Aromatic Substitution Patterns
Ethoxy and bromine substituents significantly alter electronic properties:
Research Findings and Structural Insights
Crystallographic Data
Comparable halogenated compounds often exhibit planar benzyl groups and twisted indole-benzyl conformations, which could influence receptor docking.
Hypothetical Pharmacological Profile
Based on structural analogs:
- Sigma Receptor Affinity : The dibromo-ethoxybenzyl group may compete with BD 1008 for sigma-1 binding but with lower potency due to bulkier substituents.
- Metabolic Stability: Ethoxy groups typically resist cytochrome P450 oxidation better than methoxy or amino groups, suggesting improved half-life .
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